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Isoamyl butyrate - 106-27-4

Isoamyl butyrate

Catalog Number: EVT-305554
CAS Number: 106-27-4
Molecular Formula: C9H18O2
Molecular Weight: 158.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Isoamyl butyrate, also known as isopentyl butyrate, is an organic compound and an ester. [] It is naturally found in various fruits, particularly bananas, and contributes to their characteristic aroma. [, ] Its primary role in scientific research stems from its strong, fruity odor, often described as reminiscent of pears or bananas. [, , , ] This characteristic makes it a valuable component in flavor and fragrance research.

Future Directions
  • Biocatalytic Synthesis: Further research on optimizing the enzymatic synthesis of Isoamyl butyrate using immobilized lipases could lead to more sustainable and efficient production methods. [, , ]
  • Novel Catalyst Development: Exploration of new and more efficient catalysts for the esterification reaction, focusing on environmentally friendly options, remains a relevant research area. [, , , , , , , , , , , , , , ]

Butyric acid

Relevance: Butyric acid is a key reactant in the synthesis of isoamyl butyrate. Several papers in the provided literature explore different catalysts and reaction conditions for the esterification of butyric acid with isoamyl alcohol to produce isoamyl butyrate. [, , , , , , , , , , , , , , , , , , , , , , , , , ]

Isoamyl alcohol

Isoamyl acetate

Relevance: Isoamyl acetate is structurally similar to isoamyl butyrate, sharing the same alcohol component (isoamyl alcohol) but differing in the acid component. This highlights the role of different carboxylic acids in generating diverse fruity aromas. [, , , ]

Ethyl butyrate

Relevance: Ethyl butyrate is structurally related to isoamyl butyrate, sharing the same acid component (butyric acid) but differing in the alcohol component. This compound illustrates the impact of different alcohol groups on the resulting fruity aroma profile. [, , , ]

Butyl butyrate

Relevance: Butyl butyrate, along with other butyrate esters like ethyl butyrate, is structurally similar to isoamyl butyrate. These similarities in structure contribute to their shared fruity aroma profiles. [, ]

Hexyl butyrate

Relevance: Similar to butyl butyrate and ethyl butyrate, hexyl butyrate belongs to the butyrate ester family and shares structural similarities with isoamyl butyrate. [, ]

Isoamyl propionate

Relevance: Isoamyl propionate is another example of an ester structurally similar to isoamyl butyrate, sharing the isoamyl alcohol component but differing in the acid component (propionic acid in this case). []

Isoamyl octanoate

Relevance: Similar to isoamyl propionate, isoamyl octanoate is structurally related to isoamyl butyrate, differing only in the length of the fatty acid chain. []

Isobutyl butyrate

Relevance: Isobutyl butyrate is another ester related to isoamyl butyrate, sharing the butyrate component but differing in the alcohol portion of the molecule. []

Benzyl acetate

Relevance: While structurally different from isoamyl butyrate, benzyl acetate serves as a point of comparison as a flavoring agent and a volatile compound found in fruits. Its presence in research on fruit juice adulteration highlights the diverse range of aromatic compounds found in natural products. []

Source

Isoamyl butyrate can be derived from natural sources, particularly from the fermentation of certain fruits or as a byproduct in the production of alcoholic beverages. It can also be synthesized in laboratory conditions using various catalytic methods.

Classification
  • Chemical Class: Ester
  • IUPAC Name: 3-methylbutyl butanoate
  • Molecular Formula: C₇H₁₄O₂
  • CAS Number: 105-54-4
Synthesis Analysis

Methods

Isoamyl butyrate can be synthesized through several methods, primarily focusing on enzymatic and chemical approaches. The enzymatic synthesis is preferred for its specificity and mild reaction conditions.

  1. Enzymatic Synthesis:
    • Catalysts: Lipases such as Lipozyme TL IM and Rhizomorph miehei lipase are commonly used.
    • Conditions: The reaction typically occurs in non-aqueous solvents like hexane at temperatures ranging from 30°C to 50°C. Various parameters, including alcohol-to-acid molar ratios and enzyme concentrations, are optimized to enhance yield.
    • Techniques: Response Surface Methodology (RSM) is often employed to determine optimal conditions for maximum ester yield .
  2. Chemical Synthesis:
    • This method involves direct esterification between isoamyl alcohol and butyric acid, often requiring higher temperatures and the presence of acid catalysts.

Technical Details

The enzymatic synthesis process has been optimized using factorial designs to evaluate the effects of various parameters on yield. For instance, a study found that a temperature of 30°C with a shaking rate of 180 rpm yielded optimal results under specific enzyme concentrations and substrate ratios .

Molecular Structure Analysis

Structure

Isoamyl butyrate consists of a butyric acid moiety attached to an isoamyl alcohol moiety. Its structural formula can be represented as follows:

C7H14O2 3 methylbutyl butanoate \text{C}_7\text{H}_{14}\text{O}_2\quad \text{ 3 methylbutyl butanoate }

Data

  • Molecular Weight: 130.19 g/mol
  • Boiling Point: Approximately 164°C
  • Density: About 0.87 g/cm³ at 20°C
Chemical Reactions Analysis

Reactions

The primary reaction for synthesizing isoamyl butyrate is the esterification reaction:

Isoamyl Alcohol+Butyric AcidIsoamyl Butyrate+Water\text{Isoamyl Alcohol}+\text{Butyric Acid}\rightarrow \text{Isoamyl Butyrate}+\text{Water}

Technical Details

Mechanism of Action

The mechanism involves the nucleophilic attack of the hydroxyl group of isoamyl alcohol on the carbonyl carbon of butyric acid, facilitated by the enzyme's active site. This process results in the formation of a tetrahedral intermediate, which subsequently collapses to release isoamyl butyrate and regenerate the enzyme.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Colorless liquid
  • Odor: Fruity, resembling pears
  • Solubility: Slightly soluble in water; soluble in organic solvents like ethanol and ether.

Chemical Properties

  • Reactivity: Isoamyl butyrate is relatively stable under normal conditions but can undergo hydrolysis in the presence of water.
  • Stability: It should be stored in a cool, dry place away from light to maintain its properties.
Applications

Isoamyl butyrate finds extensive use in various industries:

  1. Food Industry: Used as a flavoring agent in candies, beverages, and baked goods.
  2. Fragrance Industry: Incorporated into perfumes and scented products due to its pleasant aroma.
  3. Research Applications: Utilized in studies related to flavor chemistry and sensory analysis.

Properties

CAS Number

106-27-4

Product Name

Isoamyl butyrate

IUPAC Name

3-methylbutyl butanoate

Molecular Formula

C9H18O2

Molecular Weight

158.24 g/mol

InChI

InChI=1S/C9H18O2/c1-4-5-9(10)11-7-6-8(2)3/h8H,4-7H2,1-3H3

InChI Key

PQLMXFQTAMDXIZ-UHFFFAOYSA-N

SMILES

CCCC(=O)OCCC(C)C

Solubility

Soluble in ethanol and most fixed oils, insoluble in glycerol, propylene glycol and water
1ml in 4ml 70% ethanol (in ethanol)

Synonyms

isopentyl butanoate

Canonical SMILES

CCCC(=O)OCCC(C)C

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